FTI-2148

Catalog No.
S528515
CAS No.
M.F
C24H28N4O3S
M. Wt
452.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI-2148

Product Name

FTI-2148

IUPAC Name

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

KULAYTGUTXCHSV-QFIPXVFZSA-N

SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

FTI2148; FTI 2148; FTI-2148.

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O

The exact mass of the compound (2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid is 452.18821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FTI-2148 (CAS 251577-09-0) is a potent, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Originally developed to overcome the chemical liabilities of early-generation CAAX mimetics, FTI-2148 replaces the traditional reactive cysteine moiety with an imidazole derivative. This structural modification yields an inhibitor with an in vitro IC50 of 1.4 nM for FTase. For procurement and assay design, FTI-2148 is primarily selected for its exceptional chemical stability in complex biological matrices and its strict selectivity profile, making it a definitive pharmacological tool for interrogating RAS-driven signaling pathways and evaluating combination therapies with standard cytotoxic agents[1].

Substituting FTI-2148 with earlier-generation farnesyltransferase inhibitors, such as FTI-276 or generic CAAX peptide mimetics, introduces significant experimental confounding factors. First-generation FTIs rely on a reactive thiol group to coordinate the zinc ion in the FTase active site. However, this thiol group is prone to rapid oxidation and can non-selectively modify other thiol-containing proteins in cellular lysates or in vivo models, leading to off-target toxicity and poor assay reproducibility. By utilizing an imidazole group for zinc coordination, FTI-2148 eliminates these non-specific covalent interactions, ensuring that the observed phenotypic responses are strictly driven by FTase inhibition rather than reactive chemical artifacts [1].

Assay Reproducibility via Superior Enzymatic Selectivity

A critical procurement metric for prenyltransferase inhibitors is the ability to discriminate between FTase and the closely related geranylgeranyltransferase I (GGTase I). While the thiol-containing comparator FTI-276 exhibits an FTase IC50 of 0.5 nM, it is only 100-fold selective against GGTase I. In contrast, FTI-2148 achieves an FTase IC50 of 1.4 nM while maintaining a GGTase I IC50 of 1700 nM, representing a 1200-fold selectivity window. This order-of-magnitude improvement in target discrimination makes FTI-2148 the preferred reagent for isolating farnesylation-specific biological effects without confounding cross-inhibition of geranylgeranylation[1].

Evidence DimensionEnzyme Selectivity Ratio (FTase vs. GGTase I)
Target Compound Data1200-fold selectivity (IC50: 1.4 nM vs 1700 nM)
Comparator Or BaselineFTI-276 (100-fold selectivity)
Quantified Difference12-fold improvement in target selectivity ratio over FTI-276
ConditionsIn vitro purified FTase and GGTase I activity assays using [3H]FPP and [3H]GGPP transfer to H-Ras substrates

High selectivity is essential for researchers to definitively attribute observed cellular phenotypes to FTase inhibition rather than off-target GGTase I blockade.

In Vivo Stability and Pharmacodynamic Reproducibility

The transition from in vitro to in vivo models often exposes the pharmacokinetic limitations of early FTIs, largely due to thiol-mediated instability. FTI-2148 demonstrates robust, dose-dependent in vivo efficacy, suppressing the growth of human lung adenocarcinoma A-549 xenografts in nude mice by up to 91%. Notably, when compared to FTI-276 in parallel xenograft studies, tumors in FTI-2148-treated animals exhibited significantly slower regrowth kinetics following the cessation of therapy. This sustained pharmacodynamic effect, combined with a lack of gross systemic toxicity over chronic administration, validates FTI-2148 as a highly stable compound for long-term workflow integration [1].

Evidence DimensionTumor growth inhibition and post-treatment regrowth kinetics
Target Compound DataUp to 91% growth suppression with delayed tumor regrowth post-cessation
Comparator Or BaselineFTI-276 (faster tumor regrowth post-cessation)
Quantified DifferenceSuperior duration of tumor growth suppression upon drug removal
ConditionsHuman lung adenocarcinoma A-549 xenografts in nude mice (intraperitoneal or subcutaneous administration)

Slower tumor regrowth and lack of gross toxicity make FTI-2148 a superior candidate for designing long-term, multi-dose in vivo oncology studies.

Formulation Compatibility for Chemotherapeutic Synergy

A major application of FTIs is evaluating their potential to sensitize tumors to standard chemotherapy. However, the non-specific cell cycle interference caused by off-target effects of earlier FTIs can antagonize the action of cytotoxic drugs. FTI-2148 has been quantitatively validated for combination therapy workflows, demonstrating strictly additive to synergistic antitumor efficacy when co-administered with cisplatin, gemcitabine, or paclitaxel (Taxol) in vivo. FTI-2148's clean target profile ensures compatible pharmacodynamics, resulting in significantly greater tumor regression than monotherapy baselines without antagonistic cell-cycle blunting[1].

Evidence DimensionAntitumor efficacy in combination vs. monotherapy
Target Compound DataEnhanced tumor regression when combined with cisplatin, gemcitabine, or Taxol
Comparator Or BaselineFTI-2148 monotherapy or cytotoxic monotherapy
Quantified DifferenceStrictly additive to synergistic tumor volume reduction
ConditionsIn vivo human tumor xenograft models receiving combination regimens

Procurement of FTI-2148 is highly recommended for laboratories specifically investigating FTI-chemotherapy synergies, as it avoids the antagonistic effects seen with less selective inhibitors.

Targeted RAS Pathway Interrogation

Due to its 1200-fold selectivity for FTase over GGTase I, FTI-2148 is the optimal choice for distinguishing between farnesylation-dependent and geranylgeranylation-dependent signaling cascades in complex cellular models, preventing the cross-inhibition artifacts common with first-generation FTIs [1].

In Vivo Oncology Xenograft Studies

The compound's lack of a reactive thiol group prevents non-specific protein binding, granting it superior stability and prolonged pharmacodynamic action in vivo. This makes FTI-2148 ideal for chronic dosing regimens in murine tumor models where sustained target engagement is required[1].

Chemosensitization and Combination Therapy Assays

FTI-2148's validated synergy with standard cytotoxic agents—such as cisplatin, paclitaxel, and gemcitabine—makes it a critical baseline material for researchers developing novel combination therapies for RAS-driven malignancies, ensuring that cell-cycle antagonism does not confound efficacy readouts[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

452.18821194 g/mol

Monoisotopic Mass

452.18821194 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Guida WC, Hamilton AD, Crotty JW, Sebti SM. Protein farnesyltransferase: flexible docking studies on inhibitors using computational modeling. J Comput Aided Mol Des. 2005 Dec;19(12):871-85. Epub 2006 May 12. PubMed PMID: 16607571.
2: Carrico D, Ohkanda J, Kendrick H, Yokoyama K, Blaskovich MA, Bucher CJ, Buckner FS, Van Voorhis WC, Chakrabarti D, Croft SL, Gelb MH, Sebti SM, Hamilton AD. In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability. Bioorg Med Chem. 2004 Dec 15;12(24):6517-26. PubMed PMID: 15556768.
3: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.
4: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.

Explore Compound Types